

# Methyl 2-(3-aminophenoxy)acetate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(3-aminophenoxy)acetate

Cat. No.: B3106341

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An In-depth Technical Guide on the Core Chemical Properties of **Methyl 2-(3-aminophenoxy)acetate**

## Abstract

**Methyl 2-(3-aminophenoxy)acetate** is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a primary amine, an ether linkage, and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a proposed synthesis protocol, and safety information. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Methyl 2-(3-aminophenoxy)acetate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	methyl 2-(3-aminophenoxy)acetate	[1]
CAS Number	158196-47-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
Molecular Weight	181.19 g/mol	[1]
Appearance	Solid (form not specified)	
Purity	≥98% (typical)	[2]
Storage	Sealed in a dry environment at 2-8°C	[2]
XLogP3	0.7	[1]

## Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of **Methyl 2-(3-aminophenoxy)acetate**. While comprehensive experimental spectra are not widely published, predicted data and key identifiers are available.

Spectroscopic Data	Value	Source
SMILES	<chem>COC(=O)COC1=CC=CC(=C1)N</chem>	[1]
InChI	InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3	[1]
InChIKey	XENTXTUUBRDTST-UHFFFAOYSA-N	[1]
Monoisotopic Mass	181.07389321 Da	[1]
Predicted MS/MS	Predicted Collision Cross Section (CCS) values are available for various adducts, such as $[M+H]^+$ at 136.8 Å <sup>2</sup> and $[M+Na]^+$ at 144.2 Å <sup>2</sup> .	[3]

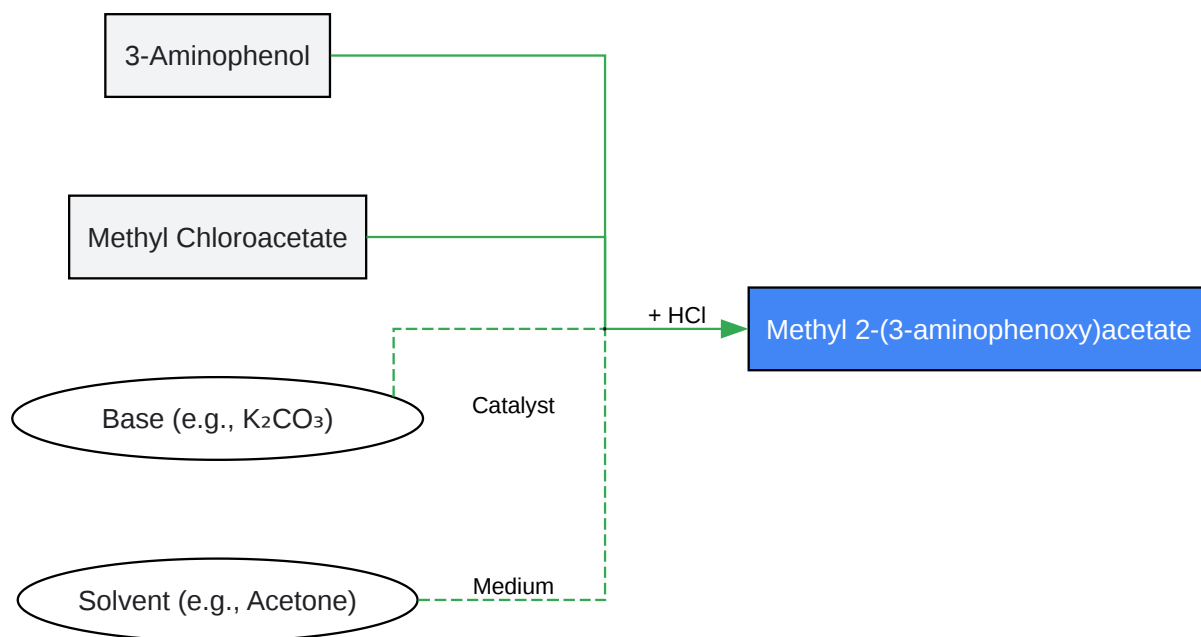
Note: Experimental NMR and IR spectral data are not readily available in the cited public domain sources. Researchers should perform their own spectral analysis for compound verification.

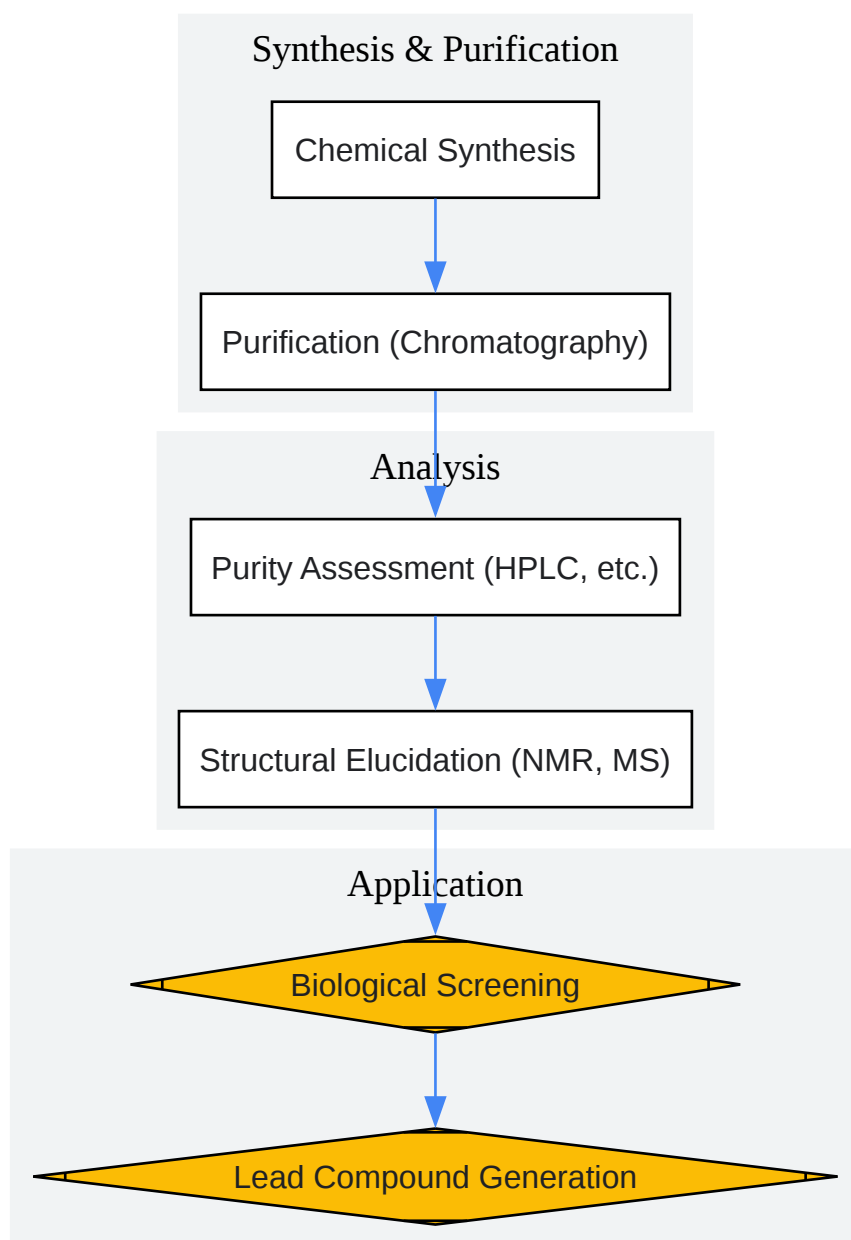
## Synthesis and Reactivity

**Methyl 2-(3-aminophenoxy)acetate** is not a naturally occurring compound and must be synthesized. A common and logical approach for its preparation is through a Williamson ether synthesis.

## Proposed Synthesis Pathway

The synthesis involves the reaction of 3-aminophenol with a methyl haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 3-aminophenol, forming a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the ether linkage.





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## References

- 1. Methyl 2-(3-aminophenoxy)acetate | C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub> | CID 10678961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. PubChemLite - Methyl 2-(3-aminophenoxy)acetate (C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)